molecular formula C20H30O B15178338 2,6-Dicyclopentyl-5-isopropyl-m-cresol CAS No. 94022-23-8

2,6-Dicyclopentyl-5-isopropyl-m-cresol

Cat. No.: B15178338
CAS No.: 94022-23-8
M. Wt: 286.5 g/mol
InChI Key: QNMJHIXIZILZPT-UHFFFAOYSA-N
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Description

2,6-Dicyclopentyl-5-isopropyl-m-cresol is a chemical compound with the molecular formula C20H30O and a molecular weight of 286.4516 g/mol . It is also known by its IUPAC name, 2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol . This compound is characterized by its unique structure, which includes two cyclopentyl groups and an isopropyl group attached to a cresol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclopentyl-5-isopropyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl and isopropyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the m-cresol, followed by the addition of cyclopentyl bromide and isopropyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar alkylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclopentyl-5-isopropyl-m-cresol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,6-Dicyclopentyl-5-isopropyl-m-cresol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dicyclopentyl-5-isopropyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the compound’s hydrophobic cyclopentyl and isopropyl groups allow it to integrate into lipid bilayers, potentially disrupting membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dicyclopentyl-m-cresol
  • 2,4-Dicyclopentyl-6-isopropyl-m-cresol
  • 2,5,6-Triisopropyl-m-cresol

Uniqueness

2,6-Dicyclopentyl-5-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both cyclopentyl and isopropyl groups enhances its hydrophobicity and stability compared to other cresol derivatives .

Properties

CAS No.

94022-23-8

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol

InChI

InChI=1S/C20H30O/c1-13(2)17-12-14(3)18(15-8-4-5-9-15)20(21)19(17)16-10-6-7-11-16/h12-13,15-16,21H,4-11H2,1-3H3

InChI Key

QNMJHIXIZILZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2CCCC2)O)C3CCCC3)C(C)C

Origin of Product

United States

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